molecular formula C6H3BBrClF2O2 B6304539 5-Bromo-4-chloro-2,3-difluorophenylboronic acid CAS No. 2121515-06-6

5-Bromo-4-chloro-2,3-difluorophenylboronic acid

Cat. No.: B6304539
CAS No.: 2121515-06-6
M. Wt: 271.25 g/mol
InChI Key: YKDXSHZNLOMERW-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-2,3-difluorophenylboronic acid: is an organoboron compound with the molecular formula C6H3BBrClF2O2. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with bromine, chlorine, and fluorine atoms. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions such as the Suzuki-Miyaura coupling .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-chloro-2,3-difluorophenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 5-Bromo-4-chloro-2,3-difluorobenzene using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is usually carried out in an inert atmosphere at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 4-Bromo-2,3-difluorophenylboronic acid
  • 5-Chloro-2,3-difluorophenylboronic acid
  • 4-Chloro-2,3-difluorophenylboronic acid

Uniqueness: 5-Bromo-4-chloro-2,3-difluorophenylboronic acid is unique due to the presence of both bromine and chlorine substituents, which provide distinct reactivity patterns and selectivity in cross-coupling reactions. This makes it a versatile reagent in organic synthesis .

Properties

IUPAC Name

(5-bromo-4-chloro-2,3-difluorophenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BBrClF2O2/c8-3-1-2(7(12)13)5(10)6(11)4(3)9/h1,12-13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKDXSHZNLOMERW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1F)F)Cl)Br)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BBrClF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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